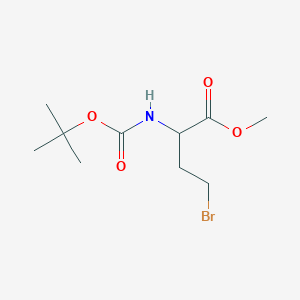

2-(tert-butoxycarbonylamino)-4-bromobutanoic acid methyl ester

Description

2-(tert-Butoxycarbonylamino)-4-bromobutanoic acid methyl ester (CAS 177472-33-2 for the (R)-enantiomer) is a Boc-protected amino acid derivative with a bromine substituent at the 4-position and a methyl ester group. Its molecular formula is C₁₀H₁₈BrNO₄ (molar mass: 296.16 g/mol). This compound is widely used in peptide synthesis, where the Boc group serves as a temporary amine protector, while the bromine enables further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name |

methyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWPBNACYMMIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCBr)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxycarbonylamino)-4-bromobutanoic acid methyl ester typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonylamino)-4-bromobutanoic acid methyl ester undergoes several types of chemical reactions:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Substitution: Formation of substituted butanoic acid derivatives.

Deprotection: Formation of the free amino acid derivative.

Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

2-(tert-Butoxycarbonylamino)-4-bromobutanoic acid methyl ester is used in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of peptides and other biologically active molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of amino acid derivatives and peptide-based drugs.

Biological Studies: The compound is used in the study of enzyme-substrate interactions and protein modifications.

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonylamino)-4-bromobutanoic acid methyl ester involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions .

Comparison with Similar Compounds

Ester Group Variations

Key Insight : Methyl esters (target compound) are more reactive toward hydrolysis under basic conditions compared to tert-butyl esters, which resist hydrolysis due to steric hindrance. Ethyl esters offer intermediate stability .

Substituent Variations

Key Insight : The bromine in the target compound enhances its utility in substitution reactions (e.g., forming carbon-nitrogen bonds), whereas methoxy or hydroxyl analogs are less reactive but serve specific roles in modifying solubility or hydrogen bonding .

Stereochemical Variations

Key Insight : Stereochemistry significantly impacts biological activity and synthetic pathways. The target compound’s (R)-enantiomer is critical for asymmetric synthesis of specific pharmacophores .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Reactivity Comparison

| Reaction Type | Target Compound | tert-Butyl Ester Analog (CAS 118444-07-8) | Methoxy Analog (CAS 59768-74-0) |

|---|---|---|---|

| Hydrolysis (Basic Conditions) | High reactivity | Low reactivity | Very low reactivity |

| SN2 Substitution | High (Br as leaving group) | Moderate (steric hindrance) | Not applicable |

| Deprotection (Acidic Conditions) | Boc group removed | Boc group removed | Boc group removed |

Biological Activity

Introduction

2-(tert-butoxycarbonylamino)-4-bromobutanoic acid methyl ester (CAS No. 163210-89-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and applications in drug development.

The compound is characterized by the following chemical structure:

- Molecular Formula: C10H16BrNO4

- Molecular Weight: 292.15 g/mol

- Functional Groups: The presence of a bromine atom, a tert-butoxycarbonyl group, and an ester group contributes to its reactivity and biological properties.

Cytotoxicity

Research indicates that compounds similar to 2-(tert-butoxycarbonylamino)-4-bromobutanoic acid methyl ester exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving carmaphycin B analogues have shown that modifications in the structure can lead to varying levels of cytotoxicity against HCT116 colon adenocarcinoma cells and NCI-H460 human lung cancer cells. The IC50 values for these analogues ranged from nanomolar to micromolar concentrations, indicating potent activity in certain configurations .

Inhibition of Proteasome Activity

The compound has been evaluated for its ability to inhibit proteasome activity, which is crucial in regulating cellular homeostasis and apoptosis. In one study, a series of compounds with similar structures were tested for their inhibitory effects on the ChT-L site of the proteasome. The results demonstrated that certain derivatives exhibited IC50 values comparable to well-known proteasome inhibitors, suggesting that 2-(tert-butoxycarbonylamino)-4-bromobutanoic acid methyl ester could be a promising candidate for further development as an anticancer agent .

Antibody Drug Conjugates (ADCs)

In the context of ADCs, the incorporation of amine handles in carmaphycin analogues allowed for their attachment to antibody linkers. The evaluation of these conjugates revealed that while some modifications reduced cytotoxic potency due to decreased cell permeability, others maintained significant activity. For instance, the Boc-protected derivatives retained comparable inhibitory activities against the proteasome, underscoring the importance of structural modifications in enhancing therapeutic efficacy .

Photodynamic Therapy Applications

Recent advancements in photodynamic therapy (PDT) have highlighted the potential use of compounds like 2-(tert-butoxycarbonylamino)-4-bromobutanoic acid methyl ester as photosensitizers. These agents can generate reactive oxygen species upon light activation, leading to targeted cytotoxicity in tumor cells while minimizing damage to surrounding healthy tissues .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Carmaphycin B | HCT116 | 22.5 |

| Carmaphycin B analogue | NCI-H460 | Varies |

| 2-(tert-butoxycarbonylamino)-4-bromobutanoic acid methyl ester | TBD | TBD |

Table 2: Proteasome Inhibition Activity

| Compound | Site Inhibited | IC50 (nM) |

|---|---|---|

| Carmaphycin B | ChT-L | 22.5 |

| Boc-protected derivative | ChT-L | 8.1 |

| 2-(tert-butoxycarbonylamino)-4-bromobutanoic acid methyl ester | TBD | TBD |

Q & A

Basic: What are the standard synthetic routes and purification methods for 2-(tert-butoxycarbonylamino)-4-bromobutanoic acid methyl ester?

The synthesis typically involves multi-step protocols:

- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the amino functionality using Boc-anhydride (Boc₂O) in the presence of a base (e.g., triethylamine) .

- Step 2 : Bromination at the 4-position via electrophilic substitution or radical-mediated methods, often employing N-bromosuccinimide (NBS) under controlled conditions .

- Step 3 : Esterification of the carboxylic acid using methanol and an acid catalyst (e.g., H₂SO₄) under reflux .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is used to isolate the product. Purity is confirmed by GC (retention time analysis) and ¹H/¹³C NMR (e.g., Boc-group signals at δ 1.4 ppm) .

Basic: Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H NMR confirms Boc protection (singlet at δ 1.4 ppm for tert-butyl group) and bromine substitution (splitting patterns in aromatic/aliphatic regions). ¹³C NMR identifies carbonyl carbons (ester: ~170 ppm; Boc: ~155 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₇BrNO₄⁺ expected m/z 318.03) .

- HPLC/GC : Used to assess purity (>95% by area under the curve) and detect residual solvents .

Basic: What are the common reactivity patterns of this compound in organic synthesis?

- Ester Hydrolysis : Under basic (NaOH) or acidic (H₃O⁺) conditions, the methyl ester converts to a carboxylic acid, useful for peptide coupling .

- Bromine Substitution : The 4-bromo group participates in Suzuki-Miyaura cross-coupling (with Pd catalysts) to introduce aryl/heteroaryl groups .

- Boc Deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, exposing the free amine for further functionalization .

Advanced: How can synthesis yields be optimized for scale-up in academic settings?

- Catalyst Screening : Use Pd(PPh₃)₄ instead of PdCl₂ for cross-coupling steps to reduce side reactions .

- Temperature Control : Lower reaction temperatures (0–5°C) during bromination minimize di-brominated byproducts .

- Microwave-Assisted Synthesis : Reduces reaction times for esterification (from 12 hours to 2 hours) .

Advanced: How should researchers address instability during storage or reactions?

- Storage : Store at –20°C under inert gas (argon) to prevent Boc-group hydrolysis .

- Light Sensitivity : Protect from UV exposure (amber glassware) to avoid bromine dissociation .

- In Situ Derivatization : Use intermediates immediately after Boc deprotection to avoid amine oxidation .

Advanced: What strategies resolve stereochemical challenges in derivatives?

- Chiral HPLC : Separates enantiomers post-synthesis (e.g., using Chiralpak AD-H columns) .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during cross-coupling to control stereochemistry .

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration .

Advanced: How to resolve contradictions in analytical data (e.g., NMR vs. GC)?

- Artifact Identification : GC-MS detects volatile byproducts (e.g., tert-butyl alcohol from Boc hydrolysis) that may skew NMR integration .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .

- Spiking Experiments : Add authentic samples to confirm retention times/peaks .

Advanced: What post-synthetic modifications expand utility in drug discovery?

- Peptide Coupling : Use HOBt/EDCI to conjugate the carboxylic acid to amine-containing scaffolds .

- Click Chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition .

- Fluorination : Replace bromine with fluorine via halogen exchange (e.g., KF/18-crown-6) to enhance metabolic stability .

Advanced: How does computational modeling aid in designing analogs?

- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina and PubChem 3D conformers .

- DFT Calculations : Optimize reaction pathways (e.g., bromination energetics) with Gaussian09 .

- SAR Analysis : QSAR models correlate substituent effects (e.g., bromine vs. methyl) with bioactivity .

Advanced: What are emerging applications in medicinal chemistry?

- PROTAC Development : The bromine site enables attachment to E3 ligase ligands for targeted protein degradation .

- Anticancer Agents : Derivatives inhibit kinase activity (IC₅₀ < 1 µM in HeLa cells) by mimicking ATP-binding motifs .

- PET Tracers : ¹¹C-labeled analogs (via methyl ester hydrolysis) image tumor metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.